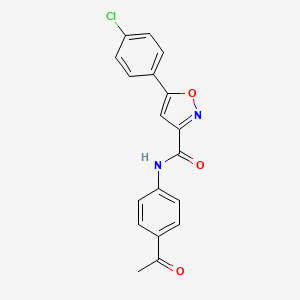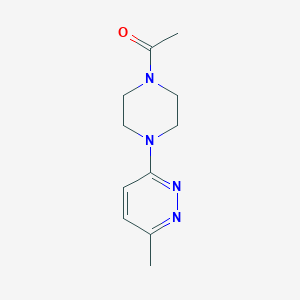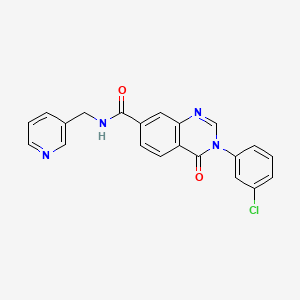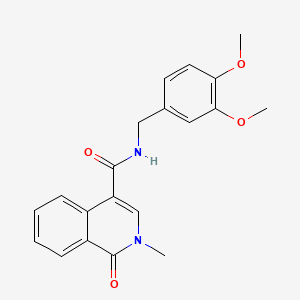![molecular formula C22H19N3OS B4502080 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone](/img/structure/B4502080.png)
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone
Übersicht
Beschreibung
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio]-1-phenylethanone is 373.12488341 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging Applications
Compounds within the pyrazolo[1,5-a]pyrimidine series, such as DPA-714, have been developed for in vivo imaging of the translocator protein (18 kDa) using positron emission tomography (PET). These compounds have been designed with specific atoms (e.g., fluorine) allowing for labeling with fluorine-18, a radioactive isotope, to enable detailed imaging studies, particularly for neurological conditions (Dollé et al., 2008).
Cognitive Impairment and Neurodegenerative Diseases
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), showing promise for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. These compounds have demonstrated excellent in vivo efficacy and selectivity, highlighting their therapeutic potential (Li et al., 2016).
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown antitumor activity against various cancer cell lines, including liver and breast cancer cells. The structure-activity relationship studies of these compounds contribute significantly to the development of novel anticancer drugs (Edrees & Farghaly, 2017).
Antimicrobial and Antioxidant Activities
A range of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for antimicrobial and antioxidant activities. These studies provide a foundation for developing new agents that could be useful in treating infections and oxidative stress-related diseases (Farag & Fahim, 2019).
Enaminones and Antitumor Activities
Enaminones derived from the pyrazolo[1,5-a]pyrimidine scaffold have been explored for their antitumor and antimicrobial properties. This research underscores the versatility of this chemical framework in yielding compounds with significant biological activities (Riyadh, 2011).
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-13-20(27-14-19(26)17-9-5-3-6-10-17)25-22(23-15)21(16(2)24-25)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRDPMITMSJFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4501998.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4502005.png)
![4-{4-[2-(phenylthio)ethoxy]benzoyl}morpholine](/img/structure/B4502012.png)


![tert-butyl 4-{[3-(2-furyl)-1H-1,2,4-triazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4502038.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4502044.png)

![1-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B4502056.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B4502066.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502087.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4502093.png)
